molecular formula C9H9N3O2 B3282989 Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)- CAS No. 76006-02-5

Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)-

Cat. No. B3282989
CAS RN: 76006-02-5
M. Wt: 191.19 g/mol
InChI Key: PAMSYYQRIZGVRS-UHFFFAOYSA-N
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Description

Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)- is a heterocyclic compound with a unique pyrazolo[3,4-c]pyridine scaffold. Its chemical structure features a pyrazole ring fused to a pyridine ring, and a methoxy group at the 5-position of the pyrazole ring. This compound holds potential as a fragment for drug discovery due to its diverse interactions with target proteins .


Synthesis Analysis

Access to the 5-methoxy-pyrazolo[3,4-c]pyridine scaffold has been reported by Silva Júnior et al. through an adaptation of the classical Huisgen indazole synthesis. Dichloroethane (DCE) was introduced as a co-solvent to enhance scalability and enable isolation of the 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl) intermediate .


Molecular Structure Analysis

The molecular formula of Ethanone, 1-(5-methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)- is C₁₄H₁₂O , with a molecular weight of approximately 196.24 g/mol . The compound’s structure consists of a biphenyl moiety linked to an ethanone group.


Chemical Reactions Analysis

  • C-7 : Selective metalation with TMPMgCl followed by electrophile reactions or transmetalation to ZnCl₂ and Negishi cross-coupling .

properties

IUPAC Name

1-(5-methoxypyrazolo[3,4-c]pyridin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6(13)12-8-5-10-9(14-2)3-7(8)4-11-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAMSYYQRIZGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2=CN=C(C=C2C=N1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601219987
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76006-02-5
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76006-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601219987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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